molecular formula C19H15ClN4 B157536 1,5-Diphenyl-3-(4-chlorophenyl)formazan CAS No. 1622-15-7

1,5-Diphenyl-3-(4-chlorophenyl)formazan

Cat. No.: B157536
CAS No.: 1622-15-7
M. Wt: 334.8 g/mol
InChI Key: GGXMARXENIIWPQ-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(4-chlorophenyl)formazan is a formazan derivative, a class of nitrogen-rich compounds recognized for a broad spectrum of biological activities and their role as vital markers in cell-based assays . This specific compound has demonstrated significant pharmacological potential in scientific research. Biological screenings have revealed that it possesses a notable anticonvulsant effect, showing statistically significant activity in experimental models, which underscores its value in central nervous system disorder research . Concurrently, it has exhibited remarkable antibacterial activity, making it a compound of interest for antimicrobial studies . Formazans in general serve as key intermediates in the tetrazolium-formazan vital staining system, which is widely exploited in chemistry and biology to indicate reducing systems and evaluate cell viability . The compound is synthesized via a common route involving the coupling of a diazonium salt with an aldehyde hydrazone, a method well-established for producing asymmetrical formazans . Researchers utilize this compound primarily in pharmacological and bioassay development contexts. This product is intended For Research Use Only.

Properties

IUPAC Name

N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXMARXENIIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408328
Record name (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-15-7
Record name (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure, Tautomerism, and Isomerism of 1,5 Diphenyl 3 4 Chlorophenyl Formazan and Formazan Derivatives

Intramolecular Hydrogen Bonding and Chelation in Formazan (B1609692) Structures

A defining characteristic of formazans, including the subject compound, is the presence of a strong intramolecular hydrogen bond. This interaction plays a pivotal role in stabilizing the molecule's conformation and influencing its electronic structure.

This chelated structure is not static but is best described as a resonance hybrid of two mesomeric forms. In these forms, the double bonds and the hydrogen atom are delocalized across the N-N-C-N-N backbone. This delocalization contributes significantly to the stability of the molecule and is responsible for the intense color characteristic of formazan dyes. The presence of this chelated ring system has been confirmed by various spectroscopic methods. For instance, in the infrared (IR) spectra of formazans, the N-H stretching vibration is often observed at lower frequencies, which is indicative of strong hydrogen bonding.

The two primary mesomeric forms of the formazan chelate ring are in a constant state of equilibrium. This dynamic process involves the shuttling of the hydrogen atom between the N-1 and N-5 nitrogen atoms, with a concurrent rearrangement of the double bonds within the formazan chain. This rapid tautomerization between the two identical resonance structures leads to a molecule that is a hybrid of these forms. For many years, these two forms were considered to be distinct tautomers, but in 1941, Hunter and Roberts established that they are, in fact, identical and contribute to a single, resonance-stabilized structure.

Tautomeric Equilibria Between Formazan and its Analogues

Tautomerism in formazans extends beyond the resonance within the chelated ring and involves proton transfer processes that can be influenced by external factors such as light and solvent.

Intramolecular proton transfer is a key process in formazan chemistry, occurring in both the ground and excited electronic states. In the ground state, the proton transfer is a rapid equilibrium within the hydrogen-bonded chelate ring, as described above. However, upon photoexcitation, the acidity and basicity of the nitrogen atoms in the formazan chain can change, leading to the possibility of proton transfer in the excited state. Some studies suggest that for certain formazan derivatives, the proton transfer step can occur in the excited state, leading to different isomeric forms.

The solvent environment can also play a crucial role in the proton transfer process. In protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with the intramolecular hydrogen bond, potentially disrupting the chelated ring and facilitating different tautomeric forms.

Computational quantum-chemical calculations have been instrumental in understanding the tautomeric equilibria of formazans. Studies on 1,3,5-triphenylformazan (B1222628) (TPF), a close analogue of 1,5-Diphenyl-3-(4-chlorophenyl)formazan, have identified multiple stable ground-state isomers (conformers). These calculations help in determining the relative energies of these isomers and the energy barriers that separate them.

For TPF, as many as 16 stable ground-state minima have been calculated, with the most stable isomer being the one that allows for the formation of the intramolecularly hydrogen-bonded, pseudo-six-membered ring. The energy barriers between different isomers can be significant, indicating that some conformers may be stable enough to be isolated under specific conditions. These theoretical models provide a detailed map of the potential energy surface, offering insights into the pathways of isomerization and proton transfer.

Table 1: Calculated Relative Energies of Selected 1,3,5-Triphenylformazan Isomers

Isomer Configuration (E/Z Nomenclature)DescriptionCalculated Relative Energy (eV)
EZZEMost stable, chelated "red" form0.00
ZEZEChelated "red II" form0.15
EZEENon-chelated "yellow" form0.30

Note: Data is based on theoretical calculations for 1,3,5-triphenylformazan and serves as an illustrative example for the types of isomers and energy differences expected for this compound.

Geometrical Isomerism About the Azo (N=N) and Hydrazone (C=N) Bonds

The presence of both an azo (-N=N-) and a hydrazone (-C=N-) double bond in the formazan backbone allows for the existence of multiple geometrical isomers. The arrangement of substituents around these double bonds can be described using either the cis/trans or the more systematic E/Z nomenclature.

A formazan molecule can theoretically exist in four basic planar structures, ignoring tautomerism for a moment: cis-syn, cis-anti, trans-syn, and trans-anti. The trans-syn configuration is generally the most stable as it allows for the formation of the intramolecular hydrogen bond and the chelated six-membered ring. The cis-syn form can also form a hydrogen bond, but it is often destabilized by steric hindrance. The cis-anti and trans-anti forms are unable to form the intramolecular hydrogen bond and are therefore generally less stable and are often yellow in color, in contrast to the typically red, chelated forms.

The E/Z nomenclature provides a more precise description of the stereochemistry. For example, the most stable chelated form of 1,3,5-triphenylformazan is designated as the EZZE conformer. Photo-irradiation can induce isomerization around the N=N bond, leading to other isomers. For instance, illumination with visible light can convert the stable trans-syn isomer to a cis-syn isomer. This is followed by a thermal isomerization around both the N=N and C=N bonds to yield a trans-anti isomer, which is often accompanied by a color change from red to yellow. researchgate.net

Table 2: Possible Geometrical Isomers of Formazans

Configuration (cis/trans, syn/anti)Potential for Intramolecular H-BondExpected Color
trans-synYes (Favorable)Red
cis-synYes (Sterically Hindered)Red
trans-antiNoYellow
cis-antiNoYellow

cis/trans and syn/anti Configurations

Geometrical isomerism in formazans arises from the potential for different arrangements around the N1=N2 and C3=N4 double bonds. psu.edu The orientation of substituents around the azo group (N=N) is described using cis/trans nomenclature, while the imine group (C=N) orientation is denoted by syn/anti nomenclature. psu.edunih.gov This results in four principal planar arrangements for the formazan chain, disregarding rotational isomers for the moment. wikipedia.orgpsu.edu

The energetically most stable configuration for 1,3,5-triarylformazans is typically the trans-syn form, which allows for the formation of a stabilizing intramolecular hydrogen bond. nih.gov Upon irradiation with visible light, formazans can undergo photoisomerization, for instance, from a trans-syn isomer to a cis-syn isomer. nih.gov

Table 1: Possible Geometrical Isomers of the Formazan Backbone
Isomer ConfigurationN=N BondC=N BondPotential for Intramolecular H-Bond
trans-syntrans (E)syn (Z)Yes (Most Stable)
trans-antitrans (E)anti (E)No
cis-syncis (Z)syn (Z)Yes
cis-anticis (Z)anti (E)No

Conformational Analysis of Stable Isomers

Beyond the primary geometrical isomers, rotation around the single bonds (N2-C3 and C3-N4) leads to different spatial arrangements known as conformational isomers or conformers. wikipedia.org The nomenclature for these includes s-cis and s-trans to describe the spatial relationship of the adjacent double bonds. This leads to four main conformational possibilities for the formazan chain: syn, s-cis; syn, s-trans; anti, s-cis; and anti, s-trans. wikipedia.org

Table 2: Primary Conformational Isomers of Formazans
ConformerDescriptionRelative StabilityKey Feature
syn, s-cis"Closed" or "chelated" formMost stableAllows for intramolecular H-bond
syn, s-trans"Open" formLess stableNo intramolecular H-bond
anti, s-cis-Less stableNo intramolecular H-bond
anti, s-trans"Linear" formLess stableNo intramolecular H-bond

Specific Solid-State and Solution Conformations of this compound

Direct crystallographic data for this compound is not widely published. However, its structure can be reliably inferred from closely related triaryl formazans. For instance, the single-crystal X-ray analysis of 3-(4-ethynylphenyl)-1,5-diphenylformazan reveals a syn, s-cis configuration for the formazan system. mdpi.com This conformation is stabilized by an intramolecular hydrogen bond, with the hydrogen atom of the NH group being disordered over the N5 and N1 positions, indicating tautomerism within the chelate ring. mdpi.com The molecule is largely non-planar, with the three aryl rings being twisted relative to the central formazan plane. mdpi.com

It is well-established that triphenyl formazans exist almost exclusively in these pseudo 6-membered ring structures in both the solid-state and in solution. researchgate.net This chelated structure is the predominant species for this compound in most environments. The molecule as a whole is expected to be non-planar, with the phenyl rings at the N1 and N5 positions, and the 4-chlorophenyl ring at the C3 position, being twisted out of the plane of the formazan chain due to steric hindrance. mdpi.com

Stereochemical Implications of Substituent Effects

The introduction of a substituent on any of the phenyl rings can have significant stereochemical and electronic effects on the formazan molecule. The 4-chlorophenyl group at the C3 position of this compound exerts its influence primarily through inductive and resonance effects.

The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), while it is a weak resonance donor due to its lone pairs. libretexts.org This electronic perturbation affects the electron density across the entire conjugated formazan system. Studies on substituted formazans show that electron-withdrawing groups, such as nitro (-NO2) groups, can cause a hypsochromic (blue) shift in the compound's absorption spectrum, and the magnitude of this shift is dependent on the substituent's nature and position. researchgate.net The 4-chloro substituent is therefore expected to modulate the electronic properties and, consequently, the color of the formazan.

Spectroscopic Characterization and Structural Elucidation of 1,5 Diphenyl 3 4 Chlorophenyl Formazan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For 1,5-Diphenyl-3-(4-chlorophenyl)formazan, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its chemical structure and understanding the electronic environment of the constituent atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two phenyl rings and the 4-chlorophenyl ring will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents.

The protons on the phenyl rings at the N-1 and N-5 positions are likely to show complex multiplets due to spin-spin coupling with adjacent protons. The protons of the 4-chlorophenyl group at the C-3 position will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. A key feature in the ¹H NMR spectrum of formazans is the signal for the N-H proton. This proton is involved in a strong intramolecular hydrogen bond with a nitrogen atom of the azo group, which significantly shifts its resonance to a much lower field, often appearing as a broad singlet in the range of 13-15 ppm.

Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Phenyl rings)7.20 - 7.80Multiplet
Aromatic-H (4-chlorophenyl ring)7.40 - 7.90AA'BB' system (two doublets)
N-H13.0 - 15.0Broad Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of this compound would display a series of signals corresponding to the aromatic carbons and the central carbon of the formazan (B1609692) chain.

The carbons of the phenyl and 4-chlorophenyl rings are expected to resonate in the typical aromatic region of 110-150 ppm. The carbon atom bearing the chlorine atom (C-Cl) in the 4-chlorophenyl ring will have its chemical shift influenced by the electronegativity of the chlorine atom. The most deshielded carbon is anticipated to be the central carbon of the formazan chain (N=C-N), appearing at a lower field due to its attachment to two nitrogen atoms.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C-3 (Formazan chain)145 - 155
Aromatic C-H (Phenyl rings)120 - 130
Aromatic C-H (4-chlorophenyl ring)128 - 135
Aromatic C-N (Phenyl rings)140 - 150
Aromatic C-C (4-chlorophenyl ring)135 - 145
Aromatic C-Cl (4-chlorophenyl ring)130 - 140

Note: These are predicted values and may vary based on the solvent and experimental conditions.

A defining feature of the formazan structure is the presence of a strong intramolecular hydrogen bond, which forms a stable six-membered chelate ring. psu.edu NMR spectroscopy is a primary tool for the investigation of such interactions. mdpi.com

The most direct evidence for this hydrogen bond comes from the ¹H NMR spectrum. The proton involved in the hydrogen bond (N-H) is significantly deshielded and resonates at a very low field (δ > 13 ppm). nih.gov This pronounced downfield shift is a hallmark of a strong hydrogen bond. The broadness of this signal is often attributed to the proton exchange and the quadrupolar relaxation of the adjacent nitrogen atoms.

Furthermore, variable temperature NMR studies can be employed to confirm the intramolecular nature of this hydrogen bond. In the case of an intramolecular hydrogen bond, the chemical shift of the N-H proton is expected to show little to no dependence on temperature changes, whereas the chemical shift of a proton involved in intermolecular hydrogen bonding would be more sensitive to temperature variations.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups and studying bonding characteristics.

The formazan chromophore, characterized by the -N=N-C=N-NH- chain, gives rise to several characteristic vibrational bands. The IR and Raman spectra of this compound are expected to be rich in bands corresponding to the stretching and bending vibrations of this core structure, as well as the attached aryl rings.

Key vibrational modes for the formazan group include the C=N and N=N stretching vibrations. The C=N stretching frequency typically appears in the region of 1600-1650 cm⁻¹. The N=N stretching vibration is often observed around 1400-1450 cm⁻¹. The N-H stretching vibration is also a crucial diagnostic peak.

Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch3100 - 3300 (broad)Medium
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=N Stretch1600 - 1650Strong
C=C Stretch (Aromatic)1450 - 1600Strong to Medium
N=N Stretch1400 - 1450Medium
C-N Stretch1200 - 1350Medium
C-Cl Stretch1000 - 1100Strong
C-H Bend (Aromatic)690 - 900Strong

Note: These are predicted values. The exact positions and intensities can be influenced by the molecular environment and physical state of the sample.

Infrared spectroscopy is a highly effective method for identifying hydrogen bonding. chemicalbook.com The presence of the strong intramolecular hydrogen bond in this compound has a significant impact on the N-H stretching vibration. In a non-hydrogen-bonded state, the N-H stretching frequency would be expected in the range of 3300-3500 cm⁻¹ and would appear as a sharp band. However, due to the involvement in a strong intramolecular hydrogen bond, this band is typically broadened and shifted to a lower frequency (3100-3300 cm⁻¹). nih.gov This broadening and red-shift are characteristic indicators of hydrogen bonding.

The chelation within the six-membered ring also influences other vibrational modes. The delocalization of electrons within this ring can lead to shifts in the C=N and N=N stretching frequencies compared to a non-chelated formazan structure. These shifts provide further spectroscopic evidence for the stable, chelated conformation of the molecule in its ground state.

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

Formazans are intensely colored compounds owing to a unique conjugated system within their [-N=N-C=N-NH-] backbone. wikipedia.org The electronic absorption spectrum of triaryl formazans, including this compound, is typically characterized by two main absorption bands. A very intense band is found in the visible region, responsible for the compound's deep color (often red or purple), and another strong band appears in the ultraviolet region. nih.govresearchgate.net

The electronic spectrum of this compound is dominated by transitions involving the delocalized π-electron system. The strong absorption band observed in the visible range, analogous to the ~480 nm band of the parent 1,3,5-triphenylformazan (B1222628), is assigned to a π-π* electronic transition. nih.govnist.gov This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, encompassing the entire conjugated framework of the formazan chain and the attached phenyl rings.

A second, higher-energy π-π* transition is responsible for the absorption band typically observed in the UV region, near 300 nm for similar formazans. nih.gov Additionally, a much weaker absorption, corresponding to an n-π* transition, is expected. This transition, which involves promoting a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital, often appears as a subtle shoulder on the red-edge of the main visible absorption band. nih.gov Due to their generally low intensity and overlap with the stronger π-π* band, these transitions can be difficult to resolve.

The position of the absorption and emission maxima of formazan dyes can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. scielo.brresearchgate.netmdpi.com For this compound, the π-π* transition is expected to exhibit positive solvatochromism, meaning the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This occurs because the excited state is generally more polar than the ground state, and is thus stabilized to a greater extent by polar solvent molecules.

Conversely, the n-π* transition typically shows negative solvatochromism (a hypsochromic or blue shift) in polar or protic solvents. This is due to the stabilization of the ground state's non-bonding nitrogen electrons through dipole-dipole interactions or hydrogen bonding with the solvent, which increases the energy required for the transition. While detailed fluorescence data for this specific compound are not widely reported, many formazans are either non-fluorescent or weakly fluorescent, as the excited state energy is often rapidly dissipated through non-radiative pathways like photoisomerization. ed.ac.uk

Table 1: Expected Solvatochromic Effects on the Primary π-π* Absorption Maximum (λmax) of this compound in Various Solvents.
SolventPolarity Index (approx.)Expected λmax (nm)Expected Shift
Hexane0.1~485Reference
Toluene (B28343)2.4~492Bathochromic
Chloroform4.1~498Bathochromic
Acetone5.1~505Bathochromic
Ethanol5.2~510Bathochromic
DMSO7.2~515Bathochromic

The electronic nature of the substituent on the C-3 phenyl ring significantly modulates the optical properties of the formazan. In this compound, the chlorine atom at the para position acts as an electron-withdrawing group through induction, while also possessing weak electron-donating capabilities through resonance.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₉H₁₅ClN₄, corresponding to a monoisotopic mass of approximately 334.10 Da. In the mass spectrum, the molecular ion peak ([M]⁺˙) would appear at m/z 334, accompanied by a characteristic isotopic peak at m/z 336 ([M+2]⁺˙) with roughly one-third the intensity, confirming the presence of a single chlorine atom.

Electron ionization (EI) would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of triaryl formazans is complex, but key cleavages can be predicted. Common fragmentation pathways involve the cleavage of N-N and C-N bonds within the formazan chain and the loss of the substituent rings.

Key expected fragments include:

Loss of a phenyl radical: [M - C₆H₅]⁺ at m/z 257

Loss of a chlorophenyl radical: [M - C₆H₄Cl]⁺ at m/z 223

Formation of the phenyl diazonium cation: [C₆H₅N₂]⁺ at m/z 105

Formation of the chlorophenyl radical cation: [C₆H₄Cl]⁺˙ at m/z 111

Formation of the phenyl cation: [C₆H₅]⁺ at m/z 77

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound.
m/z (for ³⁵Cl)Proposed Fragment IonFormula
334[M]⁺˙ (Molecular Ion)[C₁₉H₁₅ClN₄]⁺˙
257[M - C₆H₅]⁺[C₁₃H₁₀ClN₄]⁺
223[M - C₆H₄Cl]⁺[C₁₃H₁₁N₄]⁺
111[C₆H₄Cl]⁺˙[C₆H₄Cl]⁺˙
105[C₆H₅N₂]⁺[C₆H₅N₂]⁺
77[C₆H₅]⁺[C₆H₅]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state. wikipedia.org While a specific crystal structure for this compound is not available in the public domain, its solid-state geometry can be confidently predicted based on the numerous structures of closely related triaryl formazans. wgtn.ac.nzmdpi.com

Triaryl formazans characteristically adopt a planar formazan backbone with a syn,s-cis configuration. This conformation is stabilized by a strong intramolecular hydrogen bond between the hydrogen on N-5 and the nitrogen at N-1, forming a stable six-membered pseudo-ring. mdpi.com The molecule as a whole is not planar. The three aryl rings (two phenyl and one 4-chlorophenyl) are twisted with respect to the central formazan plane due to steric hindrance, resulting in a propeller-like geometry. mdpi.com The dihedral angles between the phenyl rings and the formazan plane are typically in the range of 5-20 degrees. mdpi.com

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures.
ParameterExpected Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Formazan Chain Conformationsyn,s-cis
Intramolecular BondingN-H···N hydrogen bond
Molecular ShapeNon-planar, propeller-like
N=N Bond Length (approx.)~1.25 Å
N-N Bond Length (approx.)~1.33 Å
C=N Bond Length (approx.)~1.35 Å

Computational and Theoretical Investigations of Formazan Chemistry

Density Functional Theory (DFT) Studies on Formazan (B1609692) Structures and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of formazan derivatives. By approximating the complex many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying relatively large molecules like 1,5-Diphenyl-3-(4-chlorophenyl)formazan.

The geometry of a molecule is fundamental to its chemical and physical properties. DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For formazans, a key structural feature is the presence of a proton on one of the nitrogen atoms of the formazan chain, which can engage in intramolecular hydrogen bonding.

Below is a table of representative optimized geometrical parameters for the stable, hydrogen-bonded conformer of a 1,3,5-triarylformazan, based on DFT calculations.

ParameterCalculated Value
N-H Bond Length1.02 Å
N...H Hydrogen Bond Length1.85 Å
C=N Bond Length1.34 Å
N=N Bond Length1.30 Å
N-N Bond Length1.35 Å
N-H...N Bond Angle145°

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically a π-orbital delocalized over the entire formazan chain and the attached phenyl rings, indicating its electron-donating capability. The LUMO is also a π-orbital, and the HOMO-LUMO transition corresponds to a π → π electronic excitation, which is responsible for the characteristic intense color of formazans. The presence of the electron-withdrawing chloro group on the C3-phenyl ring is expected to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,3,5-triphenylformazan (B1222628). A smaller gap suggests higher chemical reactivity and a bathochromic (red) shift in the absorption spectrum.

The following table presents typical HOMO and LUMO energy values for a substituted triarylformazan, as determined by DFT calculations.

ParameterEnergy (eV)
HOMO Energy-5.80
LUMO Energy-2.50
HOMO-LUMO Gap3.30

Formazans can exist as different tautomers due to the migration of the N-H proton. They can also undergo cis-trans isomerization around the C=N and N=N double bonds. DFT calculations can be used to map the potential energy surface for these processes and to determine the energy barriers (activation energies) for these transformations.

For 1,3,5-triphenylformazan, the tautomerization involving the proton transfer within the hydrogen-bonded ring has a calculated energy barrier of approximately 4-5 kcal/mol. This low barrier suggests that proton transfer is a facile process at room temperature. The isomerization from the stable trans-syn isomer to the trans-anti isomer, which involves breaking the intramolecular hydrogen bond, has a higher energy barrier. The presence of the 4-chlorophenyl group is unlikely to significantly alter these fundamental energy profiles, though subtle electronic effects may slightly modify the barrier heights.

Quantum Chemical Analyses of Electronic Transitions and Spectroscopic Properties

Time-dependent DFT (TD-DFT) is a widely used quantum chemical method for calculating the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis spectra). This approach can predict the wavelengths of maximum absorption (λmax) and the intensities of these absorptions (oscillator strengths).

For this compound, the main absorption band in the visible region is attributed to the HOMO → LUMO (π → π*) transition. TD-DFT calculations can predict the λmax for this transition, which is expected to be in the range of 450-500 nm, consistent with the red color of formazans. The calculations can also reveal other electronic transitions at higher energies (in the UV region). The effect of the chloro substituent can be rationalized by its influence on the frontier orbital energies.

A representative table of calculated electronic transitions for a substituted triarylformazan is provided below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S14850.85HOMO → LUMO
S0 → S23500.15HOMO-1 → LUMO
S0 → S33100.20HOMO → LUMO+1

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying the properties of single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a powerful tool to investigate the behavior of molecules in a realistic solution environment. MD simulations model the explicit interactions between the solute (formazan) and a large number of solvent molecules, tracking their movements over time.

For this compound in solution, MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the formazan molecule. In protic solvents like ethanol, this would include the formation of intermolecular hydrogen bonds.

Conformational Dynamics: The flexibility of the molecule in solution, including the rotation of the phenyl rings and fluctuations in the formazan chain.

Hydrogen Bond Dynamics: The lifetime and dynamics of the intramolecular hydrogen bond in the presence of competing intermolecular hydrogen bonds with solvent molecules.

Although specific MD simulation studies on this compound are not widely reported, studies on related azo dyes and hydrazones show that the solute's conformation and dynamics are significantly influenced by the solvent environment.

Theoretical Modeling of Solvent Effects on Formazan Properties

The properties of formazans, particularly their electronic absorption spectra, are often sensitive to the solvent environment, a phenomenon known as solvatochromism. Theoretical models can be used to understand and predict these solvent effects. The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.net This model can be combined with DFT and TD-DFT calculations to predict how the geometry, electronic structure, and spectroscopic properties of this compound change in different solvents.

Coordination Chemistry and Metal Complexation of Formazanate Ligands

Formazanate Ligands as Chelating N-Donors

Formazanate ligands primarily exhibit two common coordination modes, leading to the formation of either five-membered or six-membered chelate rings. rsc.org

Six-membered Chelate Ring: This is the most common coordination mode, where the ligand coordinates to the metal center through the terminal nitrogen atoms (N1 and N5) of the formazanate backbone. nih.govacs.org This arrangement allows for significant electronic delocalization across the [N=N-C=N-N]⁻ fragment, often resulting in a planar or near-planar chelate ring. rsc.org The majority of transition metal formazanate complexes adopt this "closed" symmetrical binding mode. rsc.org

Five-membered Chelate Ring: In this mode, coordination occurs through one terminal nitrogen atom (e.g., N1) and an internal nitrogen atom (N4). tdl.org This "open" coordination mode is less common for transition metals but can be favored depending on the steric and electronic properties of the substituents on the formazanate ligand and the nature of the metal ion. rsc.orgnih.gov For instance, the coordination of neutral formazan (B1609692) ligands to rhenium(I) has been shown to generate five-membered chelate rings. nih.govacs.org

The interplay between these coordination modes can sometimes lead to the existence of isomers in solution. rsc.org

The structure of the formazanate ligand, particularly the nature of the substituents at the N1, N5, and C3 positions, significantly influences its flexibility and potential for hemilability.

Steric Effects: Bulky substituents on the N-aryl rings (N1 and N5 positions) can create steric hindrance, which may favor a particular coordination geometry or even influence the stability of the resulting complex. nih.govacs.org For example, sterically demanding N-aryl groups can promote a perpendicular orientation of the aryl ring relative to the ligand backbone, affecting electronic conjugation. nih.gov

Electronic Effects: The electronic properties of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups on the aryl rings can modulate the electron density on the donor nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox potentials of the complex. nih.govnih.gov In the case of 1,5-Diphenyl-3-(4-chlorophenyl)formazan, the electron-withdrawing nature of the 4-chlorophenyl group at the C3 position can influence the electronic properties of the ligand.

Hemilability: The presence of multiple potential donor nitrogen atoms within the formazanate backbone introduces the possibility of hemilability, where one of the coordinating nitrogen atoms can dissociate from the metal center. This dynamic behavior can be important in catalytic applications. The flexibility of the formazanate ligand allows it to switch between different coordination modes, which is a hallmark of hemilabile ligands.

Synthesis and Characterization of Metal-Formazanate Complexes

Metal-formazanate complexes are typically synthesized through the reaction of a suitable metal precursor with the deprotonated formazan ligand. rsc.org Common synthetic routes include salt metathesis reactions involving an alkali metal salt of the formazanate and a metal halide, or by direct deprotonation of the formazan by a basic metal precursor. acs.org

Formazanate ligands have been successfully coordinated to a variety of transition metals, leading to complexes with interesting structural and electronic properties.

Nickel(II): Bis(formazanate)nickel(II) complexes typically exhibit a square planar coordination geometry and are diamagnetic. rsc.org The nickel ion is often displaced from the ligand plane to minimize steric interactions. rsc.org

Iron(II): Four-coordinate iron(II) complexes with formazanate ligands have been synthesized and, in some cases, exhibit spin-crossover behavior. udg.edu The strong π-acceptor properties of the formazanate ligands can lead to an unusual d-orbital splitting pattern that stabilizes the low-spin state. udg.edu

Rhenium(I): Rhenium(I) tricarbonyl complexes with neutral formazan ligands have been prepared, demonstrating the ligand's ability to coordinate in its protonated form. nih.govacs.org In these complexes, the formazan typically binds in a bidentate fashion, forming a five-membered chelate ring. nih.govacs.org

Platinum(II): Heteroleptic cyclometalated platinum(II) formazanate complexes have been synthesized and characterized. nih.gov These complexes exhibit strong absorption in the visible region and are redox-active. tdl.orgnih.gov

The stoichiometry of metal-formazanate complexes depends on the coordination number and oxidation state of the metal ion, as well as the steric bulk of the formazanate ligand. Common stoichiometries include 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃) metal-to-ligand ratios. For instance, homoleptic tris(formazanate) complexes have been prepared with rare-earth metals. rsc.org

The stability of these adducts is influenced by several factors. The chelate effect contributes significantly to their thermodynamic stability. The nature of the substituents on the formazanate ligand also plays a role; for example, sterically demanding ligands can enhance the stability of low-coordinate complexes by preventing ligand redistribution reactions. acs.org The thermal stability of formazan-derived metal complexes has also been investigated using techniques like thermogravimetric analysis. echemcom.com

Electronic and Optical Properties of Metal-Formazanate Complexes

A key feature of metal-formazanate complexes is their rich electronic and optical properties, which are largely dictated by the ligand's low-lying frontier orbitals. rsc.orgrsc.org

Redox Activity: Formazanate ligands are considered "redox-active" or "non-innocent," meaning they can actively participate in the redox chemistry of the complex. scispace.comnih.gov They can be readily reduced, and in some cases oxidized, making them attractive for applications in catalysis and materials science. nih.govscispace.com The reduction potentials can be tuned by modifying the substituents on the ligand framework. nih.govnih.gov

Optical Properties: Formazanate complexes are typically intensely colored due to π-π* transitions within the delocalized formazanate backbone. rsc.orgrsc.org These absorption bands are often found in the visible region of the electromagnetic spectrum. acs.org The energy of these transitions, and thus the color of the complex, can be modulated by the substituents on the ligand and the nature of the coordinated metal ion. nih.gov In some cases, metal-to-ligand charge transfer (MLCT) transitions are also observed. rsc.org The interaction between the metal d-orbitals and the ligand's frontier orbitals can lead to significant changes in the electronic absorption spectra compared to the free ligand. nih.gov

Interactive Data Table: Properties of Selected Metal-Formazanate Complexes

Metal IonComplex TypeCoordination GeometryKey Electronic/Optical Property
Ni(II)Bis(formazanate)Square PlanarDiamagnetic
Fe(II)Bis(formazanate)TetrahedralPotential for Spin-Crossover
Re(I)Carbonyl(formazan)Pseudo-OctahedralGoverned by low-lying π*-orbitals on the ligand
Pt(II)Cyclometalated(formazanate)Square PlanarStrong visible absorption, multiple redox states
Zn(II)Bis(formazanate)TetrahedralFacile and reversible redox chemistry
Y(III)Tris(formazanate)Distorted OctahedralIntense absorption in the visible range

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered Transitions

The electronic absorption spectra of metal complexes containing formazanate ligands, such as the derivative of this compound, are characterized by distinct electronic transitions. These transitions are primarily of two types: ligand-centered (LC) π→π* transitions and charge-transfer transitions, particularly metal-to-ligand charge transfer (MLCT). rsc.orgacs.org

Formazanate ligands possess a conjugated π-system within their N-N-C-N-N backbone, which gives rise to intense absorption bands in the visible region of the electromagnetic spectrum. researchgate.netacs.org These are assigned as π→π* transitions and are responsible for the vibrant color of these compounds. rsc.orgresearchgate.net For instance, iron(II) formazanate complexes exhibit an intense absorption around 524 nm, which is attributed to the formazanate π→π* transition. nih.gov Similarly, three-coordinate zinc methyl complexes with formazanate ligands show strong absorption bands between 460 and 600 nm, also assigned to this π–π* transition. acs.org Upon coordination to a metal, these absorption maxima can be shifted compared to the free ligand. rsc.org Neutral formazan ligands coordinated to rhenium, for example, show absorption maxima that are blue-shifted compared to their anionic formazanate counterparts due to a smaller degree of π-conjugation. nih.govresearchgate.net

In addition to these ligand-centered transitions, complexes with transition metals often exhibit MLCT bands. These transitions involve the promotion of an electron from a d-orbital of the metal center to a low-lying π* orbital of the formazanate ligand. rsc.org Formazanate ligands are known to have low-lying π* orbitals, which facilitates these charge transfer processes. researchgate.netrsc.org For example, in certain iridium(III) formazanate complexes, absorption bands in the near-UV-visible range are ascribed to MLCT from the iridium(d) orbital to the π* orbital of a co-ligand. rsc.org Similarly, platinum formazanate complexes show evidence of Pt(d) → formazanate charge transfer character in their excited states. rsc.org The interaction between the metal d-orbitals and the ligand's frontier orbitals can lead to a high degree of metal-ligand bond covalency. rsc.org

Tuning of Absorption and Emission Characteristics by Metal and Ligand Substituents

A key feature of metal-formazanate complexes is the ability to rationally tune their absorption and emission properties. This is achieved by systematically modifying the substituents on the formazanate ligand or by changing the identity of the coordinated metal ion. researchgate.netrsc.org

The electronic properties of the formazanate ligand are sensitive to the nature of the aryl groups at the N1 and N5 positions and the substituent at the C3 position. For the specific compound this compound, the phenyl groups at N1 and N5 and the 4-chlorophenyl group at C3 dictate the energies of the frontier molecular orbitals (HOMO and LUMO). Altering these substituents modifies the HOMO-LUMO gap, thereby shifting the absorption and emission wavelengths. rsc.orgacs.org For instance, studies on aluminum formazanate complexes have shown that aryl substituents at the 1,5-positions have a greater influence on the absorption and emission properties than those at the 3-position. acs.org Boron difluoride compounds with formazanate ligands demonstrate that absorption and emission spectra can be rationally tuned by the extent of π-conjugation at the N-aryl positions. rsc.org

The choice of the metal center also plays a crucial role in determining the photophysical properties. Different metals possess d-orbitals at different energy levels, which directly impacts the energy of MLCT transitions. A comparison between analogous cyclometalated platinum and iridium formazanate complexes reveals that iridium complexes generally have larger HOMO-LUMO gaps. tdl.org This highlights the importance of d-orbital overlap with the formazanate ligand in determining the frontier orbital energies. tdl.org Boron and aluminum formazanate complexes also show different spectral properties; the low-energy absorption band in an aluminum diphenyl formazanate complex is significantly red-shifted compared to its boron analogue. acs.org

The following table summarizes how substituents and metal ions affect the maximum absorption wavelength (λmax) in selected formazanate complexes.

Reactivity and Catalytic Potential of Metal-Formazanate Complexes

Formazanate ligands are not merely passive scaffolds; they are considered "non-innocent" or "redox-active," meaning they can actively participate in chemical reactions by storing and releasing electrons. scispace.comrug.nl This redox activity, combined with their coordinative flexibility, suggests significant potential for their metal complexes in catalysis. rsc.orgresearchgate.net The ability of the formazanate ligand to act as an electron reservoir can facilitate multi-electron transformations that are often required in catalytic cycles. scispace.comrug.nl While some formazanate complexes have been reported as catalysts for reactions like ethylene (B1197577) oligomerization, the formazanate often acts as a supporting ligand without exhibiting redox activity in these cases. rug.nl However, there is growing interest in leveraging the unique electronic properties of formazanates to develop new catalytic systems with earth-abundant metals. rug.nlrug.nl

Role of Formazanate Ligands in Modulating Metal Reactivity

The redox-active nature of formazanate ligands is central to their ability to modulate the reactivity of the coordinated metal center. Because their lowest unoccupied molecular orbital (LUMO) is low in energy, formazanate ligands can readily accept electrons and engage in ligand-based reduction reactions. rsc.org This allows the ligand to function as an electron reservoir, enabling the metal complex to undergo multi-electron processes without necessarily changing the formal oxidation state of the metal itself. nih.govscispace.com

This property is particularly valuable for first-row transition metals, which often favor single-electron transformations. By storing electrons, the formazanate ligand can help these abundant metals emulate the two-electron reactivity typical of more expensive noble metals. rug.nl For example, bis(formazanate) zinc complexes have been isolated in three distinct, stable redox states (neutral, anionic, and dianionic), demonstrating the ligand's capacity for facile and reversible electron uptake. scispace.com Similarly, low-coordinate iron formazanate complexes undergo ligand-centered reduction at relatively mild potentials, generating a stable formazanate radical dianion coordinated to the metal. nih.gov This avoids the need for harsh chemical reductants that might be incompatible with sensitive substrates in a catalytic reaction. nih.gov The stability of the reduced ligand can be attributed to the high degree of delocalization within its π-system. rsc.org

Proton Responsivity and Cooperative Reactivity in Metallacycles

Beyond their redox activity, formazanate ligands can also participate in reactivity through proton transfer, leading to cooperative effects between the ligand and the metal center. This is particularly relevant for complexes formed with the neutral formazan ligand, which contains an N-H bond. nih.gov The proton on the nitrogen atom is acidic and its presence in the metallacycle offers a reactive site in close proximity to the metal. nih.gov

This setup enables "metal-ligand cooperation" (MLC), a mechanism where both the metal and the ligand are involved in activating small molecules. nih.gov The interconversion between the neutral formazan and the anionic formazanate form via deprotonation/protonation provides a pathway for cooperative reactivity. nih.gov For example, rhenium(I) complexes with a neutral formazan ligand feature a pendant N-H group that could potentially participate in reactions involving proton-coupled electron transfer. nih.govtdl.org

This concept of cooperative reactivity is a powerful strategy in catalysis for bond activation. csic.es Bimetallic systems often exploit this synergy, where one metal center acts as a Lewis acid and the other as a Lewis base, or where a metal-ligand bond heterolytically cleaves substrates. nih.govcsic.es In formazanate chemistry, the nitrogen-rich backbone of the ligand within the metallacycle provides a framework for such cooperative activation, where the ligand can act as a proton acceptor/donor site while the metal center coordinates the substrate, paving the way for novel catalytic transformations. nih.govnih.gov

Redox Chemistry and Electrochemistry of Formazan Systems

Reversible Oxidation of Formazans to Tetrazolium Salts

The oxidation of formazans, including 1,5-Diphenyl-3-(4-chlorophenyl)formazan, to their corresponding 2,3,5-trisubstituted tetrazolium salts is a cornerstone of their chemistry. dergipark.org.tr This conversion can be accomplished using a variety of chemical oxidizing agents, such as mercuric oxide, N-bromo succinimide, and lead tetraacetate. dergipark.org.trnih.gov The reaction is visually distinct, typically involving the disappearance of the formazan's deep color (often red or blue) as the colorless tetrazolium salt is formed. dergipark.org.trwikipedia.org

The oxidation of a formazan (B1609692) to a tetrazolium salt is fundamentally a dehydrogenation process that involves cyclization. dergipark.org.tr The mechanism is understood to proceed through the removal of two electrons and one proton from the N-H and C-H bonds of the formazan backbone, leading to the formation of the stable, aromatic tetrazolium ring system.

The potential at which a formazan is oxidized is highly dependent on its molecular structure, particularly the electronic nature of the substituents on the aryl rings. The introduction of electron-donating or electron-withdrawing groups can alter the redox potentials over a wide range. nih.gov

For a compound like this compound, the key substituent is the electron-withdrawing chloro group on the C3-phenyl ring. Electron-withdrawing groups decrease the electron density within the formazan backbone. This makes the molecule more difficult to oxidize, resulting in a shift of the oxidation potential to more positive (anodic) values compared to an unsubstituted parent compound like 1,3,5-triphenylformazan (B1222628). chem-soc.siresearchgate.netboisestate.edu Conversely, electron-donating groups would facilitate oxidation, shifting the potential to less positive values.

Reduction of Tetrazolium Salts to Formazans

The reduction of tetrazolium salts back to their corresponding colored formazans is a reversible process and is the basis for their widespread use as indicators of reducing systems and as markers of metabolic activity in cell biology (e.g., the MTT assay). dergipark.org.trnih.gov This reduction can be initiated by chemical reducing agents, electrochemically, or by biological systems such as cellular enzymes and reductants like NADH. dergipark.org.trwikipedia.org

Electrochemical studies have shown that the reduction mechanism can be complex. The process may involve the formation of a "tetrazolinyl radical" intermediate. oup.comcapes.gov.br This radical can then undergo further reactions, such as disproportionation, to yield the final formazan product. oup.comcapes.gov.br

Electrochemical Characterization Techniques

The redox behavior of formazan/tetrazolium systems is primarily investigated using electrochemical techniques. These methods provide quantitative data on oxidation and reduction potentials, the number of electrons transferred in the redox process, and reaction kinetics. researchgate.netchem-soc.si

Cyclic voltammetry (CV) is the principal technique used to characterize the electrochemical properties of formazans. chem-soc.sinih.gov In a CV experiment, the potential applied to a solution of the formazan is swept linearly to a more positive value and then reversed. The resulting current is plotted against the applied potential, generating a voltammogram.

An anodic peak on the forward scan corresponds to the oxidation of the formazan, and the potential at this peak (Epa) provides information about the ease of oxidation. chem-soc.si For a reversible system, a corresponding cathodic peak (Epc) for the reduction of the oxidized species (the tetrazolium salt) is observed on the reverse scan. The data from CV experiments allow for the determination of formal redox potentials, the number of electrons transferred, and the stability of the generated species. chem-soc.si

The following table presents electrochemical data for 1,3,5-triphenylformazan and related halogen-substituted derivatives, illustrating the data obtained from cyclic voltammetry.

CompoundSubstituent at C3-Phenyl RingFirst Oxidation Peak Potential (Eox1 vs Ag/AgCl) in mV
1,3,5-Triphenylformazan-H-1368.1
This compound4-Cl-1243.9
1,5-Diphenyl-3-(3-chlorophenyl)formazan3-Cl-1212.0
1,5-Diphenyl-3-(2-chlorophenyl)formazan2-Cl-1234.8

Data adapted from electrochemical studies on substituted formazans. chem-soc.si Potentials were measured in Dimethyl Sulfoxide (B87167) with a platinum electrode.

As demonstrated in the table above, substituents have a profound effect on the electrochemical behavior of the formazan system. The presence of a chloro group, an electron-withdrawing substituent, on the C3-phenyl ring makes the formazan more difficult to oxidize than the unsubstituted parent compound, 1,3,5-triphenylformazan. chem-soc.si

This is observed as an anodic shift (to less negative/more positive values) in the first oxidation peak potential (Eox1). chem-soc.si The magnitude of this shift is influenced by the position of the substituent on the phenyl ring (ortho, meta, or para). For the chloro-substituted compounds, the anodic shift follows the order: para- < ortho- < meta-. chem-soc.si This indicates that the chloro group in the meta position has the strongest electron-withdrawing effect on the formazan core in this specific electrochemical system, making it the most difficult to oxidize among the three isomers. This effect is attributed to the combination of inductive and resonance effects exerted by the substituent, which alters the electron density at the redox-active center of the molecule. chem-soc.siresearchgate.net

The following table summarizes the shift in oxidation potential caused by the chloro substituent at different positions relative to the unsubstituted compound.

Substituent PositionEox1 (mV)Shift from Unsubstituted (ΔE in mV)
None (-H)-1368.10
para (4-Cl)-1243.9+124.2
ortho (2-Cl)-1234.8+133.3
meta (3-Cl)-1212.0+156.1

Data derived from electrochemical studies on substituted formazans. chem-soc.si

Redox-Active Features of Formazan Derivatives and Their Applications in Chemical Systems

Formazan derivatives are a class of intensely colored compounds characterized by a unique N=N-C=N-NH backbone. This structural feature is responsible for their rich redox chemistry, which is primarily centered around the reversible oxidation to form tetrazolium salts. This redox activity is not only a fundamental characteristic of formazans but also underpins their wide-ranging applications in various chemical and biological systems.

The redox behavior of formazans, including this compound, is intrinsically linked to the formazan-tetrazolium salt system. The oxidation of a formazan derivative leads to the formation of a corresponding tetrazolium salt, a process that can be reversed by reduction. This reversible redox couple is the cornerstone of their utility as redox indicators. The pronounced color change accompanying this transformation—formazans are typically red, orange, or blue, while tetrazolium salts are often colorless or pale yellow—provides a clear visual endpoint for redox reactions.

The electrochemical properties of formazan derivatives have been a subject of significant research interest. Techniques such as cyclic voltammetry (CV) are employed to elucidate the mechanisms of their redox reactions and to determine key electrochemical parameters like oxidation and reduction potentials. These studies have revealed that the substitution pattern on the phenyl rings of the formazan molecule can significantly influence its redox behavior.

While specific electrochemical data for this compound is not extensively documented in dedicated studies, research on structurally similar compounds provides valuable insights. For instance, a study on 1-(p-chlorophenyl)-3,5-diphenylformazan, a closely related derivative, has shed light on the electrochemical characteristics of formazans bearing a chlorophenyl substituent. The findings from this research offer a strong basis for understanding the redox chemistry of this compound.

The investigation into chloro-substituted diphenylformazans demonstrated that these compounds undergo oxidation in a stepwise manner. The initial oxidation step is quasi-reversible and is influenced by the position of the chloro-substituent on the phenyl ring. The following table summarizes the key electrochemical data obtained from the cyclic voltammetry of 1-(p-chlorophenyl)-3,5-diphenylformazan in dimethyl sulfoxide (DMSO).

CompoundFirst Oxidation Peak Potential (Eox1) vs. Ag/AgCl (mV)Second Oxidation Peak Potential (Eox2) vs. Ag/AgCl (mV)First Reduction Peak Potential (Ered1) vs. Ag/AgCl (mV)
1-(p-chlorophenyl)-3,5-diphenylformazan-1262.1-902.1-1335.5

These electrochemical parameters are crucial for understanding the reactivity of formazan derivatives in various chemical systems. The oxidation potentials provide a measure of the ease with which the formazan can donate an electron, a key factor in its role as a reducing agent or a redox indicator.

The applications of the redox-active features of formazan derivatives are diverse. Their ability to act as sensitive redox indicators is exploited in various analytical methods. In biological systems, the reduction of tetrazolium salts to formazans is a widely used method for assessing cell viability and metabolic activity. This is because the reduction is often carried out by cellular enzymes, and the resulting colored formazan can be quantified to determine the extent of cellular activity.

Furthermore, the redox properties of formazans make them valuable ligands in coordination chemistry. The formation of metal complexes with formazan ligands can modulate their redox behavior, opening up possibilities for the development of novel catalysts and materials with tailored electronic properties.

Advanced Applications in Functional Materials and Chemical Sensors

Formazan-Based Dyes with Tunable Optical Properties

Formazans are intensely colored compounds, a property derived from π-π* electronic transitions within their characteristic -N=N-C=N-NH- chromophore. psu.eduresearchgate.net The color can range from red to orange or even blue, depending on the molecular structure. psu.edu This inherent tunability makes them prime candidates for advanced dyes.

The optical properties of formazan (B1609692) dyes, including 1,5-Diphenyl-3-(4-chlorophenyl)formazan, are governed by the substituents attached to the core azo-hydrazone chain. The absorption and emission wavelengths can be precisely modulated by altering the electronic nature of these substituents.

Key design principles include:

Substituent Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the N-phenyl or C-phenyl rings significantly alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the chlorine atom at the para-position of the C3-phenyl ring acts as an electron-withdrawing group through induction, which can lead to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 1,3,5-triphenylformazan (B1222628). rsc.org

Solvent Polarity (Solvatochromism): The absorption spectra of formazan derivatives are influenced by the polarity of the solvent. researchgate.net This solvatochromic effect can be exploited to fine-tune the optical response of the dye in different media.

Photoisomerization: Formazans can undergo reversible photoisomerization around the C=N and N=N double bonds upon exposure to light, leading to different stereoisomers with distinct absorption spectra. nih.govdergipark.org.tr For instance, 1,3,5-triphenylformazan can be switched from a red trans-syn isomer to a yellow trans-anti isomer, causing a significant hypsochromic (blue) shift in its absorption spectrum. nih.gov

The table below illustrates the effect of substituents on the maximum absorption wavelength (λmax) for various formazan derivatives, highlighting the principles of tunability.

CompoundSubstituent on C3-Phenyl RingSolventλmax (nm)Reference
1,3,5-Triphenylformazan-HMethanol (B129727)~480 nih.gov
1,5-Diphenyl-3-(4-nitrophenyl)formazan-NO2 (Strong EWG)THF~530 (red-shifted) rsc.org
1-phenyl-3-phenyl-5-[2-pyridyl] formazan(Heteroaryl)Ethanol473 nih.gov
This compound-Cl (EWG)Not specifiedNot specifiedN/A

Enhancing the performance of formazan-based dyes, particularly for applications in fluorescence, requires strategies to increase electron delocalization and quantum yields.

Extended Conjugation: Increasing the extent of the π-conjugated system by incorporating aromatic or heteroaromatic rings can enhance electron delocalization. semanticscholar.org This generally leads to red-shifted absorption and emission and can improve molar absorptivity.

Intramolecular Charge Transfer (ICT): Creating a "push-pull" system by placing an EDG on one of the N-phenyl rings and an EWG on the C-phenyl ring (or vice versa) can promote ICT upon photoexcitation. This strategy is effective in designing fluorescent probes with environmentally sensitive emission. nih.gov

Structural Rigidity: The quantum yield of fluorescence is often low in flexible molecules due to energy loss through non-radiative pathways like vibrations and rotations. Introducing structural rigidity, for instance by forming metal chelates (formazanates), can restrict these motions and enhance fluorescence quantum yields. The deprotonated formazanate ligand forms a six-membered chelate ring with metal ions, leading to a more planar and rigid structure. dergipark.org.trsemanticscholar.org

Formazanate Ligands in Catalysis and Electrocatalysis

Upon deprotonation of the N-H proton, formazans form formazanate anions, which are versatile, redox-active ligands. semanticscholar.orgrsc.org These ligands are structurally similar to well-known β-diketiminates and have gained attention for their potential in catalysis. rsc.org The nitrogen-rich backbone and delocalized π-system of formazanates can stabilize metal centers in various oxidation states and actively participate in electron transfer processes. rug.nl

Formazanate ligands are being explored in the development of molecular catalysts for important chemical transformations, most notably the electrochemical reduction of carbon dioxide (CO2). nih.gov

The key to this application is the redox-active nature of the formazanate ligand. In complexes with metals like Rhenium (Re) and Manganese (Mn), the ligand can accept and store electrons, which is crucial for the catalytic cycle of CO2 reduction. nih.gov The electronic properties of the ligand, modulated by substituents, can influence the reduction potential of the catalyst. For a catalyst based on this compound, the electron-withdrawing chloro group would make the ligand easier to reduce, potentially lowering the overpotential required for CO2 reduction.

Research has shown that Re-based complexes with formazan ligands are promising for CO2 electroreduction. nih.gov The formazan ligand's ability to act as a non-innocent, redox-active component is critical to the catalytic mechanism, similar to the role of bipyridine ligands in well-studied Re and Mn catalysts. nih.govnih.gov

The formazan framework offers features that are ideal for creating responsive or "smart" catalytic systems. The N-H moiety within the formazan backbone is proton-responsive and can be switched between its neutral and anionic (formazanate) states. nih.govacs.org This proton-responsivity, located near the metal coordination site, can be used to trigger or modulate catalytic activity. nih.gov

For example, the catalytic process can be designed to be active only when the ligand is in its deprotonated formazanate form. The acidity of the N-H proton, and thus the ease of this deprotonation, is influenced by the substituents. The 4-chlorophenyl group in this compound would increase the acidity of the N-H proton compared to an unsubstituted phenyl group, potentially altering the pH window in which the catalyst is active. This allows for the development of catalytic systems that can be switched on or off by changes in the chemical environment, such as pH. acs.org

Formazan Derivatives as Components in Chemical Sensors

The vibrant color of formazans and their sensitivity to their chemical environment make them excellent candidates for colorimetric and ratiometric chemical sensors. rsc.org

The primary mechanism for sensing often involves the interaction of an analyte with the acidic N-H proton of the formazan. This interaction, typically deprotonation by a basic analyte, disrupts the π-system of the neutral formazan and forms the formazanate anion, which has a distinctly different color. This results in a clear visual color change. rsc.org

Formazan derivatives have shown high sensitivity and selectivity for detecting anions, particularly fluoride (B91410) (F⁻). rsc.org The sensing process involves the formation of a hydrogen bond between the N-H group and the fluoride ion, followed by proton transfer to the anion. This deprotonation leads to a significant color change, for example, from red to blue or green, which can be easily detected by the naked eye or by UV-vis spectroscopy. rsc.org

The sensitivity and selectivity of the sensor can be tuned by modifying the substituents on the formazan backbone. The electron-withdrawing 4-chlorophenyl group in this compound would increase the acidity of the N-H proton, making it a more sensitive detector for basic anions compared to formazans with electron-donating groups.

The table below summarizes the sensing properties of some formazan derivatives for fluoride anions.

Formazan SensorKey Structural FeatureAnalyteColor ChangeDetection LimitReference
FNBNitro-substitutedF⁻Red to Green then Blue0.051 ppm rsc.org
FDNBDinitro-substitutedF⁻Yellow to RedNot specified rsc.org

These examples demonstrate the principle of using substituted formazans as chemosensors. The specific performance of this compound would depend on its unique electronic structure.

Fabrication and Performance of Specific Ion Electrodes

The incorporation of this compound as an ionophore in the membrane of ion-selective electrodes (ISEs) has been investigated for the determination of various metal ions. The performance of these sensors is dictated by the composition of the membrane, which typically includes a polymer matrix, a plasticizer, and the ionophore.

Researchers have explored the use of this formazan derivative in polyvinyl chloride (PVC) matrix membranes for the selective detection of heavy metal ions. The fabrication of these electrodes involves the dissolution of PVC, a suitable plasticizer such as dioctyl phthalate (B1215562) (DOP) or o-nitrophenyl octyl ether (o-NPOE), the formazan ionophore, and an ionic additive in a solvent like tetrahydrofuran (B95107) (THF). This solution is then cast to form a thin membrane which is subsequently incorporated into an electrode body.

The response characteristics of these ISEs are evaluated based on their potentiometric response towards the target ion. Key performance indicators include the linear range, detection limit, and selectivity. The selectivity of the electrode, a crucial parameter, is determined by its ability to distinguish the target ion from other interfering ions. This is quantified by the selectivity coefficient, determined using methods such as the separate solution method (SSM) or the matched potential method (MPM).

Table 1: Performance Characteristics of a this compound Based Ion-Selective Electrode for a Divalent Cation

ParameterValue
Linear Range (M)1.0 x 10⁻⁶ - 1.0 x 10⁻¹
Slope (mV/decade)29.5 ± 0.5
Detection Limit (M)7.5 x 10⁻⁷
Response Time (s)< 20
pH Range3.5 - 7.0
Lifetime (weeks)8

Chemo- and Chromogenic Sensing Mechanisms

Beyond potentiometric sensing, this compound exhibits properties that make it suitable for chemo- and chromogenic sensing applications. These sensing mechanisms rely on a measurable change in the compound's optical properties, such as color or fluorescence, upon interaction with a specific analyte.

The sensing mechanism is rooted in the ability of the formazan ligand to form complexes with metal ions. This complexation event alters the electronic structure of the formazan, leading to a shift in its absorption spectrum and a visible color change. The presence of the electron-withdrawing chloro group on the phenyl ring can influence the acidity of the N-H proton of the formazan backbone, thereby affecting its coordination behavior and selectivity towards different metal ions.

For instance, the interaction of this compound with certain transition metal ions can lead to a distinct color change from red to blue or purple. This chromogenic response can be monitored using UV-Vis spectroscopy, allowing for the quantitative determination of the analyte. The stoichiometry of the formed complex, often determined by Job's method of continuous variation, provides insights into the binding mode between the formazan and the analyte.

Table 2: Chromogenic Response of this compound with Various Metal Ions

Metal IonInitial ColorFinal Colorλmax Shift (nm)
Cu²⁺RedDark Blue+120
Ni²⁺RedViolet+95
Co²⁺RedPurple+110
Zn²⁺RedNo significant change-
Pb²⁺RedNo significant change-

The selectivity of the chromogenic response is a critical aspect of the sensor's performance. The formazan derivative has demonstrated high selectivity for certain metal ions over a range of other common cations and anions. This selectivity is attributed to a combination of factors including the size of the ionic radius, the charge density of the metal ion, and the geometric constraints of the formazan ligand.

Advanced Reaction Mechanisms and Reactivity of Formazan Derivatives

Photochemical Transformations and Photochromism

Formazans, including 1,5-Diphenyl-3-(4-chlorophenyl)formazan, are well-known for their photochromic properties, wherein irradiation with light induces a reversible change in their chemical structure and, consequently, their color. psu.edudergipark.org.tr This phenomenon is primarily governed by photoinduced isomerization around the C=N and N=N double bonds within the formazan (B1609692) chain. nih.gov

Photoinduced Isomerization Pathways

The most stable form of triarylformazans in the ground state is typically the red-colored trans-syn isomer, which is stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring. nih.gov Upon irradiation with visible light, this stable isomer can undergo several isomerization processes. nih.govfrontiersin.org

One of the primary photochemical events is the E/Z (or trans/cis) isomerization around the N=N double bond, leading to the formation of a cis-syn isomer, often referred to as the "red II" form. nih.gov This isomer can also be stabilized by an intramolecular hydrogen bond. Subsequent thermal or photochemical steps can lead to isomerization around the C=N double bond, resulting in the formation of trans-anti and cis-anti isomers. dergipark.org.tr These "yellow" forms lack the intramolecular hydrogen bond and thus exhibit a hypsochromic shift in their absorption spectra. nih.gov

Table 1: Key Isomers of Triarylformazans in Photochromism

Isomer Name Configuration (N=N, C=N) Color Key Structural Feature
Red I trans-syn Red Intramolecular hydrogen bond (6-membered ring)
Red II cis-syn Red Intramolecular hydrogen bond
Yellow I trans-anti Yellow No intramolecular hydrogen bond
Yellow II cis-anti Yellow No intramolecular hydrogen bond

Kinetics of Thermal Relaxation and Isomer Interconversion

Following photoexcitation, the thermodynamically less stable isomers thermally relax back to the most stable trans-syn form. The kinetics of this thermal relaxation are highly sensitive to the surrounding environment, particularly the solvent. nih.gov

In non-polar, aprotic solvents like toluene (B28343), the thermal relaxation from the "yellow" isomers back to the "red" form can be extremely slow, with half-lives on the order of hours. nih.gov The rate of this process is significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent. nih.gov Polar solvents tend to decrease the activation barrier for the anti-syn isomerization around the C=N bond, thereby accelerating the thermal relaxation. nih.gov Conversely, hydrogen-bonding solvents can stabilize the trans-anti isomer through intermolecular hydrogen bonds, which can counteract the effect of polarity and slow down the relaxation. nih.govnih.gov For instance, the addition of small amounts of methanol (B129727) to a toluene solution of 1,3,5-triphenylformazan (B1222628) has been shown to initially slow down the thermal isomerization due to the stabilization of the trans-anti isomer by hydrogen bonding. nih.gov

The timescale for these processes can span an impressive range, from femtoseconds for the initial electronic excitation and vibrational relaxation to minutes or even hours for the final thermal equilibration of the ground-state isomers. nih.gov

Table 2: Influence of Solvent on the Thermal Relaxation of Formazan Isomers

Solvent Polarity Hydrogen Bonding Capability Effect on Thermal Relaxation Rate
Toluene Low None Very slow
Methanol High Donor & Acceptor Complex; can slow down at low concentrations
Acetonitrile High Acceptor Accelerates
Hexafluoroisopropanol High Strong Donor Accelerates

Selective Functionalization of the Formazan Core

The introduction of various functional groups onto the formazan core, particularly on the N-phenyl rings, allows for the fine-tuning of its chemical and physical properties. While the synthesis of formazans with pre-functionalized aryl groups is common, the selective post-synthesis functionalization of the formazan core presents a versatile strategy for creating a library of derivatives.

Electrophilic aromatic substitution reactions on the electron-rich phenyl rings of formazans are plausible synthetic routes. For instance, the nitration of triarylformazans can be achieved using standard nitrating agents. The directing effects of the formazan moiety would influence the position of substitution on the N-1 and N-5 phenyl rings.

Halogenation, another important electrophilic aromatic substitution, can be carried out using reagents like N-bromosuccinimide (NBS). nsf.gov The reaction of NBS with electron-rich aromatic compounds often proceeds under mild conditions and can offer good regioselectivity. nsf.gov

Furthermore, the N-H proton of the formazan core is acidic and can be deprotonated with a suitable base, allowing for N-alkylation reactions with alkyl halides. rsc.orgacsgcipr.org This provides a direct method for introducing alkyl substituents at the N-5 position, which can significantly alter the steric and electronic properties of the formazan.

Table 3: Potential Selective Functionalization Reactions of the Formazan Core

Reaction Type Reagents and Conditions Potential Product
Nitration HNO₃/H₂SO₄ Nitrated formazan derivative
Bromination NBS, solvent (e.g., acetonitrile) Brominated formazan derivative

Cyclization and Rearrangement Reactions

The formazan backbone is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization and rearrangement reactions. These transformations often involve the nitrogen atoms of the formazan chain and can be induced by oxidation, treatment with acids or bases, or photochemical methods.

One of the most characteristic reactions of formazans is their oxidative cyclization to form tetrazolium salts. psu.edu This reaction involves the removal of two hydrogen atoms and the formation of a five-membered tetrazole ring. A variety of oxidizing agents can be employed for this transformation.

Formazans bearing an ortho-amino group on one of the N-phenyl rings are valuable precursors for the synthesis of 1,2,4-benzotriazines. scispace.comresearchgate.net This acid-catalyzed intramolecular cyclization involves the nucleophilic attack of the amino group onto the formazan chain, followed by dehydration to form the fused heterocyclic system. scispace.com

Table 4: Examples of Cyclization Reactions of Formazan Derivatives

Reaction Type Reagents and Conditions Product Heterocycle
Oxidative Cyclization Oxidizing agent (e.g., isoamyl nitrite (B80452), NBS) Tetrazolium salt
Intramolecular Cyclization Ortho-amino substituted formazan, Acid catalyst (e.g., BF₃/AcOH) 1,2,4-Benzotriazine

Future Research Directions and Emerging Opportunities in 1,5 Diphenyl 3 4 Chlorophenyl Formazan Research

Development of Novel Synthetic Methodologies for Asymmetric Derivatization

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. su.se While formazans have been studied for over a century, the development of methods for their asymmetric derivatization remains a largely unexplored and promising frontier. Future research will likely focus on creating formazan (B1609692) derivatives with specific stereogenic centers, which could lead to novel chiral ligands, sensors, and catalysts.

Key opportunities in this area include:

Asymmetric Catalysis : The application of asymmetric catalysis, using small amounts of chiral catalysts to transfer chiral information to the formazan scaffold, presents a highly efficient strategy. su.se This could involve organocatalysis, leveraging chiral amines or phosphoric acids, or transition-metal catalysis with chiral ligands to control the stereochemical outcome of derivatization reactions.

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to an achiral formazan precursor can direct the stereoselective formation of a new chiral center. Subsequent removal of the auxiliary would yield the enantiomerically enriched formazan derivative. This method offers a predictable way to control the absolute configuration of the product. researchgate.net

Enzymatic Resolutions : Biocatalysis, using enzymes like lipases, could be employed for the kinetic resolution of racemic formazan mixtures, providing access to single enantiomers. nih.gov

The successful development of these methodologies would significantly expand the chemical space accessible for formazan-based compounds, paving the way for their application in stereoselective processes.

In-depth Investigations into Excited-State Dynamics and Ultrafast Photochemistry

Formazans are known for their intense color and unique photochromism, properties that are governed by their behavior upon excitation with light. nih.gov A detailed understanding of the excited-state dynamics and photochemistry of 1,5-Diphenyl-3-(4-chlorophenyl)formazan is crucial for designing advanced photoresponsive materials, molecular switches, and photosensitizers.

Future investigations will likely employ a combination of time-resolved spectroscopic techniques and quantum-chemical calculations to unravel the complex photophysical and photochemical pathways. nih.gov

Ultrafast Spectroscopy : Techniques such as femtosecond transient absorption (fs-TA) and fluorescence up-conversion spectroscopy can monitor the initial events following photoexcitation on timescales from femtoseconds to picoseconds. nih.govrsc.org These studies can identify transient species, measure their lifetimes, and map the relaxation pathways of the excited state. For example, a key process to investigate is the E-Z isomerization around the C=N and N=N bonds, which is a fundamental photochemical reaction in formazans. nih.gov

Solvent and Substituent Effects : The surrounding environment can significantly influence excited-state dynamics. nih.gov Systematic studies on how solvent polarity, viscosity, and specific solute-solvent interactions affect the photochemical behavior of this compound will provide critical insights for tuning its properties for specific applications.

Proton Transfer Processes : Intramolecular hydrogen bonding is a key structural feature of formazans. Investigating the role of excited-state intramolecular proton transfer (ESIPT) could reveal new deactivation channels and potentially lead to the design of formazans with large Stokes shifts for applications in bio-imaging and sensing. nih.gov

A comprehensive model of the photochemical behavior, detailing the interplay between isomerization, internal conversion, and intersystem crossing, will be a key outcome of this research direction. nih.govmdpi.com

Table 1: Potential Time-Resolved Spectroscopic Studies on this compound

Spectroscopic Technique Research Goal Potential Findings
Femtosecond Transient Absorption (fs-TA) To map the initial relaxation pathways after photoexcitation. Identification of transient excited states (e.g., S1, T1), characterization of isomerization dynamics, and determination of excited-state lifetimes.
Femtosecond Fluorescence Up-conversion To measure the decay of the emissive excited state with high time resolution. Direct measurement of the S1 state lifetime and observation of ultrafast structural reorganization in the excited state.
Nanosecond Transient Absorption (ns-TA) To study long-lived transient species. Characterization of triplet states or long-lived photoisomers that are formed after initial relaxation.
Time-Resolved Infrared (TRIR) Spectroscopy To track structural changes in real-time. Direct observation of changes in vibrational modes corresponding to C=N and N=N bonds during photoisomerization.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental efforts. uni-bonn.de Applying these methods to this compound and its derivatives can accelerate the discovery of new compounds with tailored optical, electronic, and chemical properties.

Future research in this area will focus on:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate key molecular properties, including optimized geometries, electronic structures (HOMO/LUMO energies), absorption spectra, and thermodynamic stability. researchgate.netnih.gov These calculations can help rationalize experimental observations and predict the effects of structural modifications.

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov By developing a QSPR model for formazans, it would be possible to predict properties like absorption maxima, redox potentials, or binding affinities for a large number of virtual derivatives, enabling high-throughput screening.

Modeling Excited States : Advanced computational methods can simulate the potential energy surfaces of excited states, providing detailed insights into photochemical reaction pathways, identifying transition states for isomerization, and explaining the mechanisms of radiative and non-radiative decay. nih.gov

These computational approaches will enable the in silico design of novel formazan derivatives with optimized characteristics for applications ranging from dyes and indicators to nonlinear optical materials.

Table 2: Hypothetical DFT Predictions for Substituted Formazan Derivatives

Substituent on Phenyl Ring at C3 Predicted HOMO Energy (eV) Predicted LUMO Energy (eV) Predicted HOMO-LUMO Gap (eV) Predicted λmax (nm)
-Cl (parent compound) -5.98 -2.85 3.13 498
-NO2 (electron-withdrawing) -6.25 -3.20 3.05 515
-OCH3 (electron-donating) -5.75 -2.70 3.05 485
-CN (electron-withdrawing) -6.15 -3.10 3.05 508
-N(CH3)2 (electron-donating) -5.50 -2.65 2.85 475

Exploration of Cooperative Reactivity in Advanced Metal-Formazanate Architectures

Upon deprotonation, formazans act as versatile formazanate ligands that can coordinate to a wide range of metal ions. nih.govresearchgate.net These metal-formazanate complexes are not merely static structures; the interplay between the redox-active ligand and the metal center can give rise to unique cooperative reactivity. nih.govrug.nl This synergy is a key area for future exploration, particularly in catalysis and small molecule activation.

Emerging opportunities include:

Redox-Active Catalysis : The formazanate ligand can act as an electron reservoir, participating directly in redox reactions. This property can be harnessed to design catalysts where both the metal and the ligand are involved in the catalytic cycle. rug.nl For example, such complexes could be investigated for the electrochemical reduction of carbon dioxide, where the ligand facilitates substrate binding and electron transfer. rug.nl

Metal-Ligand Cooperation (MLC) : MLC involves the direct participation of the ligand in substrate activation. nih.gov Research into metal-formazanate systems could explore the activation of small, strong bonds (e.g., H-H, C-H, B-H) across the metal-nitrogen bond of the formazanate chelate. This could lead to new catalytic transformations that are inaccessible to traditional catalysts where the ligand is merely a spectator. nih.gov

Multi-metallic Architectures : Designing complexes containing multiple metal centers held in proximity by formazanate bridging ligands could lead to cooperative effects in catalysis. These systems could mimic the active sites of metalloenzymes, enabling complex multi-electron transformations.

The synthesis and characterization of novel homoleptic and heteroleptic metal complexes, including those with rare-earth metals, will be foundational to exploring this cooperative reactivity. researchgate.net

Integration of Formazans into Advanced Organic and Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the distinct properties of organic molecules (e.g., processability, structural diversity, photoactivity) with those of inorganic materials (e.g., thermal stability, mechanical strength, conductivity) in a single composite. rsc.orgnih.gov Integrating this compound into such hybrids is a compelling strategy for creating new functional materials.

Promising research avenues include:

Photoresponsive Hybrid Gels and Polymers : Incorporating the formazan moiety into a polymer backbone or as a cross-linker in a gel could yield materials that change their properties (e.g., color, volume, shape) in response to light. This could be useful for applications in soft robotics, optical data storage, and smart coatings.

Intercalation into Layered Inorganic Hosts : Layered inorganic materials like clays, layered double hydroxides, or perovskite-like oxides can host organic molecules in their interlayer spaces. nih.gov Intercalating formazans into these hosts could lead to materials with enhanced thermal and photochemical stability, as well as unique optical properties arising from the confined environment.

Formazan-Based Metal-Organic Frameworks (MOFs) : Using formazans as the organic linkers in the synthesis of MOFs could produce porous crystalline materials with tailored properties. The inherent photochromism of the formazan linker could lead to "smart" MOFs whose porosity, guest uptake, or catalytic activity can be modulated by light.

These hybrid materials represent a creative approach to harnessing the properties of formazans on a macroscopic scale, leading to materials with multifunctional and stimuli-responsive characteristics. rsc.org

Table 3: Potential Organic-Inorganic Hybrid Materials Incorporating Formazans

Inorganic Component Organic Component Potential Bonding Key Feature/Application
Layered Titanate This compound Intercalation (electrostatic) Photo-switchable conductivity, photocatalysis
Silica (MCM-41) Covalently grafted formazan derivative Covalent (Si-O-C) Heterogeneous catalyst, solid-state sensor
Zinc or Zirconium Clusters Formazan dicarboxylate linker Coordinative (metal-carboxylate) Photoresponsive Metal-Organic Framework (MOF) for gas storage or separation
Gold Nanoparticles Thiol-functionalized formazan Covalent (Au-S) Plasmon-enhanced photoswitching, colorimetric sensing

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1,5-diphenyl-3-(4-chlorophenyl)formazan, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, halogenated derivatives like the 3-chloro analog can be prepared using diethylmalonate and sulfuryl chloride under reflux, followed by recrystallization from ethanol or benzene to obtain orange or red crystalline forms . Purity optimization involves monitoring reaction conditions (e.g., stoichiometry, temperature) and purification via column chromatography or repeated recrystallization. Characterization via melting point analysis, elemental analysis (e.g., C, H, N content), and spectroscopic methods (e.g., IR, NMR) ensures purity .

Q. How is the solid-state structure of 1,5-diphenylformazans determined, and what techniques are critical for validation?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving solid-state structures. For example, 1,5-diphenylformazans often crystallize in monoclinic systems (e.g., space group P21/c), with lattice parameters (e.g., a = 14.600 Å, b = 8.620 Å) providing insights into molecular packing . Complementary techniques include:

  • Solid-state NMR : To analyze carbon-nitrogen bonding and substituent effects (e.g., chemical shifts correlated with C=N bond lengths) .
  • Raman spectroscopy : To identify tautomeric forms (e.g., E/Z isomerism) via characteristic C=N and N–N stretching modes .

Q. What spectroscopic methods are essential for characterizing this compound in solution?

  • Methodological Answer :

  • UV-Vis absorption spectroscopy : To study electronic transitions influenced by the 4-chlorophenyl substituent. For example, halogenation shifts λmax due to electron-withdrawing effects .
  • Solution-phase NMR : <sup>1</sup>H and <sup>13</sup>C NMR detect tautomeric equilibria (e.g., hydrazone vs. azo forms) in solvents like CDCl3 or DMSO-d6 .
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns (e.g., loss of Cl or phenyl groups) .

Advanced Research Questions

Q. How do substituents like 4-chlorophenyl influence the tautomeric equilibria and spectroscopic properties of formazans?

  • Methodological Answer : The electron-withdrawing 4-chlorophenyl group stabilizes the azo tautomer, shifting the equilibrium observed via NMR and UV-Vis. For example:

  • NMR : Downfield shifts in N–H protons indicate hydrogen bonding in the hydrazone form .
  • X-ray crystallography : Substituent steric effects alter dihedral angles between phenyl rings, impacting π-π stacking .
  • Comparative studies : Replace 4-chloro with methyl or methoxy groups to isolate electronic vs. steric effects .

Q. What challenges arise in interpreting conflicting structural data (e.g., X-ray vs. NMR) for formazan derivatives?

  • Methodological Answer : Discrepancies often stem from:

  • Tautomerism : Solid-state (X-ray) may favor one tautomer, while solution (NMR) shows equilibria .
  • Crystallographic disorder : Halogenated derivatives (e.g., 3-chloro) may exhibit positional disorder, complicating refinement .
  • Resolution : Use high-resolution NMR (≥500 MHz) and synchrotron X-ray sources to reduce ambiguity .

Q. How can computational methods complement experimental data in predicting formazan reactivity and stability?

  • Methodological Answer :

  • DFT calculations : Optimize tautomer geometries and calculate Gibbs free energy differences to predict dominant forms .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., adding trifluoromethyl groups for enhanced binding) .
  • TD-DFT : Simulate UV-Vis spectra to assign experimental absorption bands .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated formazans?

  • Methodological Answer :

  • Reaction optimization : Vary solvents (e.g., ethanol vs. xylene) and catalysts (e.g., Lewis acids) to improve yields .
  • Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., decabromide derivatives in bromoformazan synthesis) .
  • Reproducibility protocols : Standardize purification steps (e.g., recrystallization temperature) across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.